1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene
Overview
Description
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF3NO2 and a molecular weight of 304.45 g/mol . This compound is characterized by the presence of bromine, chlorine, nitro, and trifluoromethyl groups attached to a benzene ring, making it a highly functionalized aromatic compound .
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. Industrial production methods often employ Friedel-Crafts acylation followed by nitration and halogenation under controlled conditions . The reaction conditions usually involve the use of strong acids like sulfuric acid and nitric acid for nitration, and halogenating agents such as bromine and chlorine .
Chemical Reactions Analysis
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the halogen atoms can engage in halogen bonding with biological molecules . These interactions can affect biochemical pathways and cellular processes, making the compound useful in research applications .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the nitro and chlorine groups, making it less reactive in certain chemical reactions.
1-Bromo-2-nitrobenzene: Lacks the trifluoromethyl and chlorine groups, affecting its chemical properties and reactivity.
1-Bromo-3-nitro-5-(trifluoromethyl)benzene: Has a different substitution pattern, leading to variations in its chemical behavior.
The presence of multiple functional groups in this compound makes it unique and versatile for various applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)5(9)2-6(4)13(14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXWQBVLBUBRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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